Product packaging for 2-(3-Nitrophenyl)acetaldehyde(Cat. No.:CAS No. 66146-33-6)

2-(3-Nitrophenyl)acetaldehyde

Cat. No.: B1589022
CAS No.: 66146-33-6
M. Wt: 165.15 g/mol
InChI Key: KBHVOPHKSRVNIV-UHFFFAOYSA-N
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Description

Contemporary Significance in Organic Synthesis and Medicinal Chemistry

In contemporary chemical research, 2-(3-Nitrophenyl)acetaldehyde and its isomers serve as important precursors in the synthesis of a variety of complex organic molecules and heterocyclic compounds. The aldehyde functional group readily participates in reactions such as condensations, reductions, and multicomponent reactions, while the nitro group can be reduced to an amino group, providing a handle for further functionalization.

Nitro-substituted phenylacetaldehydes are utilized as intermediates in the synthesis of bioactive molecules. For instance, the ortho isomer, 2-(2-nitrophenyl)acetaldehyde (B179001), is a key intermediate in the preparation of indoles and other heterocyclic frameworks. Its reactivity, enhanced by the electron-withdrawing nitro group, makes it suitable for tandem reactions like nitro-reduction followed by aza-Michael additions. Derivatives of 2-(2-nitrophenyl)acetate have also been used as precursors in the synthesis of photoactivatable neuronal modulators. While specific research on the 3-nitro isomer is less documented, its structural similarity suggests its potential as a building block for analogous transformations.

The reactivity of the aldehyde group in nitrophenylacetaldehydes allows for their participation in various carbon-carbon bond-forming reactions. For example, the Michael addition of phenylacetaldehyde (B1677652) to nitrostyrene, catalyzed by pyrrolidine, has been studied, demonstrating the utility of the aldehyde moiety in such conjugate additions. conicet.gov.ar Furthermore, nitrophenylacetaldehydes can be employed in multicomponent reactions to generate structurally diverse molecular scaffolds. For instance, the reaction of aldehydes with amines and other components can lead to the formation of substituted imidazoles. dcu.ie A patent has been filed for diphenylurea compounds that mentions this compound as a related compound, suggesting its potential use in the synthesis of compounds with pharmaceutical relevance. google.com

The reduction of the nitro group to an amine opens up another avenue for synthetic diversification, leading to the formation of amino-substituted phenylacetaldehydes. These can then be used to synthesize various nitrogen-containing heterocycles. For example, 2-(o-aminophenyl)ethanol, which can be prepared by the reduction of 2-(o-nitrophenyl)ethanol, is a valuable precursor for the synthesis of N-acyl indolines.

Historical Development of Research on Nitro-Substituted Phenylacetaldehydes

The study of nitroaromatic compounds has a long history, with nitration being a fundamental reaction in organic synthesis to produce these compounds. nih.gov The synthesis of nitroaromatic compounds is typically achieved through electrophilic substitution using a mixture of sulfuric and nitric acids. nih.gov The conditions of this reaction can be controlled to direct the nitration to the ortho, meta, or para position on the aromatic ring. nih.gov

Early research into the synthesis of specific nitro-substituted phenylacetaldehydes dates back several decades. For example, a new synthesis of o-nitrophenylacetaldehyde was reported in The Journal of Organic Chemistry in 1966. acs.org This foundational work laid the groundwork for further exploration of the synthesis and reactivity of this class of compounds.

The Baeyer-Jackson indole (B1671886) synthesis, which involves the reductive cyclization of o-nitrobenzyl carbonyl compounds, is a historically significant method that highlights the utility of o-nitrophenylacetaldehydes in the synthesis of indoles. researchgate.net This reaction underscores the importance of the ortho-nitro substitution for this particular transformation.

The development of synthetic methods for various substituted phenylacetic acids, including nitro-substituted derivatives, has also been a subject of research. A patented method describes the synthesis of 2-nitro-4-substituted phenylacetic acids starting from 4-substituted halogeno benzenes, which are first nitrated and then subjected to a series of reactions to introduce the acetic acid moiety. nih.gov While this patent focuses on the synthesis of the corresponding carboxylic acids, the underlying chemistry of manipulating nitro-substituted phenyl rings is relevant to the synthesis of nitrophenylacetaldehydes.

Historically, the focus has often been on the ortho and para isomers due to their utility in specific named reactions and the synthesis of well-known classes of compounds. However, the development of modern synthetic methodologies has increased the accessibility and potential applications of all isomers, including this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B1589022 2-(3-Nitrophenyl)acetaldehyde CAS No. 66146-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHVOPHKSRVNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468064
Record name 2-(3-nitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66146-33-6
Record name 2-(3-nitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Nitrophenyl Acetaldehyde

Established Reaction Pathways

Established methods for the synthesis of 2-(3-nitrophenyl)acetaldehyde rely on classical organic transformations, including oxidation, nitration, and reduction reactions. These pathways have been well-documented and provide reliable access to the target compound.

Oxidative Routes from 2-(3-Nitrophenyl)ethanol Precursors

A common and direct method for the preparation of this compound involves the oxidation of the corresponding primary alcohol, 2-(3-nitrophenyl)ethanol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents have been employed for this purpose, with the choice of oxidant being crucial for achieving high yields and selectivity. While specific examples for the 3-nitro isomer are not detailed in the provided search results, the oxidation of the analogous 4-nitrophenylethanol to (4-nitrophenyl)-acetaldehyde is well-established. Reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are known to selectively oxidize primary alcohols to aldehydes. For instance, 4-nitrophenylethanol dissolved in dichloromethane (B109758) (DCM) can be treated with PCC to yield the corresponding aldehyde. Another study demonstrates the oxidation of ethanol (B145695) to acetaldehyde (B116499) at room temperature using a Pt/WO3 composite catalyst. researchgate.net

Table 1: Oxidative Methods for Phenylacetaldehyde (B1677652) Derivatives

PrecursorOxidizing Agent/CatalystProductReference
4-NitrophenylethanolPyridinium chlorochromate (PCC)(4-Nitro-phenyl)-acetaldehyde
4-NitrophenylethanolDess-Martin periodinane (DMP)(4-Nitro-phenyl)-acetaldehyde
EthanolPt/WO3 compositeAcetaldehyde researchgate.net

Strategic Approaches via Nitration of Phenylacetaldehyde Derivatives

The direct nitration of phenylacetaldehyde or its derivatives presents another synthetic avenue. This electrophilic aromatic substitution introduces a nitro group onto the phenyl ring. The key challenge in this approach is controlling the regioselectivity to favor the formation of the 3-nitro isomer. The nitration of phenylacetaldehyde using mixed acids (HNO₃/H₂SO₄) is a common method. However, this can lead to a mixture of ortho, meta, and para isomers, necessitating purification steps like column chromatography. The directing effects of the acetaldehyde group, which is meta-directing, would theoretically favor the desired 3-nitro product. Studies on the regioselective nitration of other aromatic compounds have explored various reagents and conditions to control the position of nitration. rsc.orgdergipark.org.trscirp.orgnih.gov For instance, an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature has been shown to be a mild medium for regioselective nitration. rsc.org

Reduction of Nitro-Substituted Phenylacetic Acid Analogues

The selective reduction of 3-nitrophenylacetic acid or its derivatives offers a viable route to this compound. This method requires a reducing agent that can convert the carboxylic acid to an aldehyde without affecting the nitro group. Controlled reduction techniques are essential for this transformation. smolecule.com While direct reduction of a carboxylic acid to an aldehyde is challenging, it can be achieved by first converting the acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction. A study on the reduction of p-nitrophenylacetic acid highlights the selectivity of certain reagents. libretexts.orguomustansiriyah.edu.iq Borane in tetrahydrofuran (B95107) (BH₃/THF) is noted to react with carboxylic acids faster than with other functional groups, but it typically reduces them to the primary alcohol. libretexts.orguomustansiriyah.edu.iq Therefore, more specialized methods would be required for the partial reduction to the aldehyde. The use of a supported Weinreb amide has been shown to facilitate the synthesis of aldehydes from carboxylic acids, including 4-nitrophenylacetic acid. cmu.edu

Emerging and Novel Synthetic Strategies

In addition to the classical methods, recent research has focused on developing more efficient and versatile strategies for the synthesis of this compound and related compounds. These emerging approaches often involve advanced functional group transformations and multi-component reactions.

Advanced Functional Group Transformations for this compound Formation

Novel synthetic pathways are being explored that involve unique functional group interconversions. smolecule.com One such approach could be the rearrangement of suitably substituted precursors. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of other compounds, indicating the potential of rearrangement strategies. rsc.org While not directly applied to the synthesis of this compound, these innovative methods highlight the ongoing efforts to expand the synthetic chemist's toolkit for accessing complex molecules.

Multi-component Reaction Approaches to Nitroaryl Acetaldehydes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been utilized in the synthesis of a wide variety of compounds. nih.govacs.orgwikipedia.orgresearchgate.netfrontiersin.orgorganic-chemistry.orgacademie-sciences.frnih.gov

The Passerini reaction involves the combination of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org This reaction could potentially be adapted to synthesize precursors to this compound. For instance, a Passerini-type three-component reaction (PT-3CR) has been developed for the synthesis of 5-(1-hydroxyalkyl)tetrazoles. nih.gov

The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org This reaction has been employed in the synthesis of diverse heterocyclic structures and macrocycles. nih.govmdpi.com A study on the synthesis of 3,4-dihydropyrazin-2(1H)-ones utilized Ugi adducts derived from various aldehydes, including those with nitro-phenyl groups. mdpi.com Although not a direct synthesis of this compound, these MCRs provide powerful tools for the rapid assembly of complex molecules containing the nitroaryl moiety, which could then be further transformed to the desired aldehyde.

Table 2: Multi-component Reactions for the Synthesis of Substituted Organic Compounds

Reaction NameComponentsProduct TypeReference
Passerini ReactionIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy Amide wikipedia.orgfrontiersin.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl Amide organic-chemistry.orgacademie-sciences.fr
Passerini Tetrazole Reaction (PT-3CR)Aldehyde/Ketone, Isocyanide, TMS-azide5-(1-hydroxyalkyl)tetrazoles nih.gov

Optimization of Synthetic Conditions for this compound Production

The synthesis of arylacetaldehydes, including the 3-nitro substituted variant, can be approached through various routes, such as the Meerwein arylation of enol ethers or the oxidation of the corresponding phenylethanol. acs.orgevitachem.com The success of these syntheses hinges on the precise control of multiple process parameters to maximize yield and minimize the formation of impurities.

Optimizing the production of this compound involves a systematic study of how various parameters influence the reaction outcome. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent Selection: The choice of catalyst is paramount. In reactions like the Meerwein arylation, which uses aryldiazonium salts as precursors, catalysts such as copper salts or ferrocene (B1249389) are employed. acs.orgnumberanalytics.com Optimization studies involve screening different catalysts and their loadings to find the most effective option. For instance, in a ferrocene-catalyzed arylation, switching to an acetone/water solvent mixture was found to increase the yield to 80%. acs.org Similarly, for reactions involving nitrophenyl compounds, the solvent can dramatically affect outcomes. In some cases, protic solvents like methanol (B129727) are crucial for stabilizing intermediates, and replacing them with aprotic solvents can reduce yields significantly. The Baylis-Hillman reaction, another C-C bond-forming method, showed that THF was the optimal solvent in the presence of a DABCO catalyst for reactions involving nitro-arylaldehydes. nih.gov

Temperature and Time: Reaction temperature is a critical parameter that must be controlled to balance reaction kinetics against the potential for side reactions or product decomposition. nih.gov For example, while higher temperatures can increase reaction rates, they might also promote the formation of by-products. mdpi.com The optimal reaction time is determined to ensure the reaction proceeds to completion without allowing for the degradation of the desired aldehyde product, which can be unstable. nih.gov

The following table illustrates a hypothetical optimization study for the synthesis of an arylacetaldehyde via Meerwein arylation, based on principles from documented research. acs.orgnih.gov

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuCl (10)Acetonitrile (B52724)501245
2FeSO₄ (10)DMSO/H₂O251065
3Ferrocene (10)Acetonitrile/H₂O251.578
4Ferrocene (10)Acetone/H₂O251.580
5Ferrocene (5)Acetone/H₂O25275

Translating a laboratory synthesis to an industrial scale introduces challenges related to safety, cost-effectiveness, and process robustness. The protocols for producing this compound must be designed with these factors in mind.

Continuous-Flow Manufacturing: A significant advancement in scalable synthesis is the adoption of continuous-flow manufacturing. acs.org This technique is particularly advantageous for reactions involving highly reactive or unstable intermediates, such as the aryldiazonium salts used in Meerwein arylations. acs.orgdatapdf.com By performing the reaction in a microreactor or flow system, small volumes of reactants are mixed continuously, which allows for excellent heat and mass transfer, minimizes safety risks associated with large batch reactors, and can lead to higher reproducibility and throughput. acs.orgbeilstein-journals.org This approach provides a safer and more efficient method for the scalable generation of arylacetaldehydes. acs.org

Process Intensification and Purification: On an industrial scale, process intensification aims to make production more efficient and sustainable. This can involve using immobilized or recyclable catalysts to reduce waste and cost. mdpi.com Purification is another critical step. While laboratory-scale reactions may rely on column chromatography, industrial processes require more scalable methods like distillation or recrystallization. google.com For unstable aldehydes, a common strategy involves converting the crude product into a more stable derivative, such as a bisulfite adduct, which can be easily separated and purified before regenerating the pure aldehyde. nih.gov

Industrial Applications: The primary industrial application of this compound is as a versatile chemical intermediate or building block. smolecule.com The presence of both a reactive aldehyde group and a nitro group allows for a wide range of subsequent chemical transformations. These characteristics make it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.comnih.gov For instance, related nitro-substituted arylacetaldehydes are known precursors for the synthesis of indole (B1671886) derivatives, an important scaffold in medicinal chemistry. acs.orgacs.org

The following table contrasts typical lab-scale and industrial-scale approaches for arylacetaldehyde synthesis.

ParameterLaboratory ScaleIndustrial Scale
Reaction Setup Batch Reactor (Glass Flask)Continuous-Flow Reactor or Large Batch Reactor
Handling of Intermediates In-situ generationContinuous in-situ generation in flow systems for safety acs.org
Catalyst Homogeneous catalystHeterogeneous or recyclable catalyst mdpi.com
Purification Silica Gel ChromatographyDistillation, Recrystallization, or Bisulfite Adduct Formation nih.gov
Process Control Manual monitoringAutomated process control systems

Chemical Reactivity and Mechanistic Studies of 2 3 Nitrophenyl Acetaldehyde

Reactions Involving the Aldehyde Moiety of 2-(3-Nitrophenyl)acetaldehyde

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. ksu.edu.sa This polarity is the basis for the aldehyde's characteristic reactivity, primarily involving nucleophilic addition.

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The general mechanism involves a two-step process. unacademy.com Initially, a nucleophile attacks the electron-deficient carbonyl carbon of the this compound. This attack leads to the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. unacademy.comlibretexts.org In the second step, this intermediate is protonated, typically by the addition of a weak acid or solvent, to yield an alcohol product. unacademy.comlibretexts.org

The general sequence can be summarized as:

Nucleophilic Attack: A nucleophile (Nu⁻) forms a new sigma bond with the carbonyl carbon. The pi electrons of the C=O bond move to the electronegative oxygen atom, creating a negatively charged alkoxide. youtube.com

Protonation: The alkoxide intermediate accepts a proton (H⁺) from a protic solvent or a dilute acid to form the final neutral alcohol product. unacademy.com

A variety of nucleophiles can participate in this reaction, including Grignard reagents (R-Mg-X) to form secondary alcohols and cyanide ions (CN⁻) to form cyanohydrins. ksu.edu.saunacademy.com

Condensation Reactions: Formation of Imines, Hemiacetals, and Acetals

Condensation reactions of this compound involve the nucleophilic addition to the aldehyde, followed by the elimination of a small molecule, typically water.

Imines: The reaction of this compound with a primary amine (R-NH₂) under acid-catalyzed conditions yields an imine, also known as a Schiff base (a compound containing a C=N double bond). libretexts.orgmasterorganicchemistry.com This is a reversible condensation reaction where water is eliminated. libretexts.orgmasterorganicchemistry.com The reaction rate is pH-dependent, being optimal around a pH of 5. libretexts.org At lower pH, the amine nucleophile is excessively protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the removal of the hydroxyl group as water. libretexts.org

The mechanism for imine formation proceeds through several steps:

Nucleophilic attack of the amine on the carbonyl carbon.

A proton transfer results in a zwitterionic intermediate.

Protonation of the hydroxyl group to form a good leaving group (-OH₂⁺).

Elimination of a water molecule to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to yield the final imine product. libretexts.org

Hemiacetals and Acetals: Alcohols add to aldehydes to form hemiacetals and subsequently acetals. libretexts.orglibretexts.org The reaction of this compound with one equivalent of an alcohol, typically under acid catalysis, forms a hemiacetal. libretexts.org This product contains both an alcohol and an ether functional group on the same carbon. masterorganicchemistry.com Hemiacetal formation is a reversible equilibrium process. libretexts.orglibretexts.org

Protonation of the carbonyl oxygen.

Nucleophilic attack by the first alcohol molecule.

Deprotonation to form the hemiacetal. libretexts.orglibretexts.org

Protonation of the hemiacetal's hydroxyl group.

Elimination of water to form a resonance-stabilized carbocation (an oxonium ion). chemistrysteps.com

Nucleophilic attack by a second alcohol molecule.

Deprotonation to yield the final acetal (B89532) product. libretexts.orglibretexts.org

ReactantProduct TypeKey Features
Primary Amine (R-NH₂)Imine (Schiff Base)C=N double bond formed; reaction is acid-catalyzed and reversible. libretexts.orgmasterorganicchemistry.com
Alcohol (R-OH) (1 eq.)HemiacetalContains -OH and -OR on the same carbon; exists in equilibrium with aldehyde. libretexts.orgmasterorganicchemistry.com
Alcohol (R-OH) (2 eq.)AcetalContains two -OR groups on the same carbon; stable, requires water removal for synthesis. libretexts.orgmasterorganicchemistry.com

Aldol (B89426) Condensation and Subsequent Product Formation

The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes possessing at least one alpha-hydrogen, such as this compound. wikipedia.orglibretexts.org In a base-catalyzed aldol reaction, a base abstracts an acidic α-hydrogen from one molecule of the aldehyde to form a resonance-stabilized enolate ion. masterorganicchemistry.commagritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. wikipedia.orgmasterorganicchemistry.com

The initial product is a β-hydroxy aldehyde, known as the aldol addition product. masterorganicchemistry.comsigmaaldrich.com Upon heating, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated aldehyde. wikipedia.orgmasterorganicchemistry.com This final product is the result of the aldol condensation. sigmaaldrich.com The formation of the conjugated system provides the thermodynamic driving force for the dehydration step. libretexts.org

Reactivity of the Nitroaromatic Ring in this compound

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and the molecule as a whole.

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to a primary amino group (-NH₂), a common and important transformation in organic synthesis. wikipedia.org A variety of reducing agents can accomplish this conversion.

Common Methods for Nitro Group Reduction:

Reagent/CatalystConditionsProductNotes
H₂ / Palladium on Carbon (Pd/C)Catalytic Hydrogenation2-(3-Aminophenyl)acetaldehydeA widely used and efficient method. commonorganicchemistry.com
H₂ / Raney NickelCatalytic Hydrogenation2-(3-Aminophenyl)acetaldehydeEffective alternative, especially if dehalogenation is a concern in other substrates. wikipedia.orgcommonorganicchemistry.com
Iron (Fe) or Zinc (Zn)In acidic media (e.g., acetic acid or HCl)2-(3-Aminophenyl)acetaldehydeProvides a mild method for reduction in the presence of other reducible groups. wikipedia.orgcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Acidic solution2-(3-Aminophenyl)acetaldehydeA classic method for the selective reduction of nitroarenes. wikipedia.org

The reduction proceeds through intermediate species such as nitroso and hydroxylamino compounds. nih.gov For example, under certain conditions, the reduction can be stopped at the hydroxylamine (B1172632) stage. wikipedia.orgnih.gov

Influence of the Nitro Group on Overall Molecular Reactivity

The strong electron-withdrawing nature of the nitro group exerts a significant electronic effect on the entire this compound molecule. nih.gov

Activation of the Aldehyde Group: The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation of the ring makes the attached ethyl-aldehyde side chain more electron-poor. Consequently, the carbonyl carbon of the aldehyde group becomes more electrophilic and thus more susceptible to nucleophilic attack. ksu.edu.sa This enhanced reactivity means that nucleophilic addition and condensation reactions at the aldehyde moiety are generally faster compared to those on an unsubstituted phenylacetaldehyde (B1677652).

Deactivation of the Aromatic Ring: The nitro group strongly deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any incoming electrophile would be directed to the meta position relative to the nitro group, and to the ortho/para positions relative to the acetaldehyde (B116499) side chain, though the deactivating effect of the nitro group generally dominates, making such reactions difficult.

Intramolecular Cyclization Pathways and Heterocycle Synthesis

The reactivity of this compound makes it a potential precursor in the synthesis of various heterocyclic compounds. While specific studies detailing the intramolecular cyclization of this compound are not extensively documented, its structural features—a reactive aldehyde group and an aromatic nitro group—suggest plausible pathways based on well-established reactions of analogous compounds. One of the most relevant potential pathways is reductive cyclization.

The presence of the nitro group ortho or para to a side chain containing a carbonyl function is a common structural motif for the synthesis of nitrogen-containing heterocycles like quinolines. For instance, the reductive cyclization of 2-nitrocinnamaldehydes or related nitroaryl ketones is a known method for producing the quinoline (B57606) core thieme-connect.de. This type of reaction typically involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with the carbonyl group, followed by dehydration to form the heterocyclic ring.

In the case of this compound, the nitro group is in the meta position relative to the acetaldehyde side chain. A direct intramolecular cyclization to form a simple bicyclic heterocycle is therefore not straightforward. However, it can serve as a key building block in multi-component reactions or be chemically modified to facilitate intramolecular cyclization. For example, if the aromatic ring were further substituted with a suitable group, or if the molecule were to react with another component that introduces a reactive site, cyclization could be induced.

Another important reaction in heterocycle synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure wikipedia.orgnih.gov. In a hypothetical scenario where the nitro group of this compound is first reduced to an amino group, the resulting 2-(3-aminophenyl)acetaldehyde could potentially undergo dimerization and cyclization under specific conditions, although this is a more complex intermolecular pathway. More directly, this compound can act as the aldehyde component in a classical Pictet-Spengler reaction with a separate β-arylethylamine to produce substituted tetrahydroisoquinolines jk-sci.commdpi.com.

The table below summarizes relevant cyclization strategies that utilize precursors with similar structural motifs.

Reaction TypePrecursor(s)Resulting HeterocycleKey Mechanistic Steps
Reductive Cyclization 2-NitrocinnamaldehydesQuinolines1. Reduction of the nitro group to an amine. 2. Intramolecular condensation of the amine with the aldehyde. 3. Dehydration to form the aromatic quinoline ring. thieme-connect.de
Pictet-Spengler Reaction β-arylethylamine and an aldehyde (e.g., this compound)Tetrahydroisoquinolines1. Formation of a Schiff base between the amine and aldehyde. 2. Protonation to form an iminium ion. 3. Electrophilic attack of the aromatic ring on the iminium ion (intramolecular cyclization). 4. Deprotonation to restore aromaticity in a side ring. wikipedia.orgnih.govnrochemistry.com
Ruthenium-Catalyzed Hydrogen Transfer α-2-Nitroaryl alcohols and other alcoholsQuinolines1. Ruthenium-catalyzed dehydrogenation of alcohols. 2. In-situ reduction of the nitro group. 3. Annulation/cyclization to form the quinoline structure. sci-hub.se

Enzyme Interactions and Deactivation Mechanisms involving Acetaldehydes

The interaction of xenobiotics like this compound with metabolic enzymes is of significant interest. The primary enzyme families involved in the metabolism of such compounds are Cytochrome P450 (CYP) and Aldehyde Dehydrogenases (ALDH).

Cytochrome P450 (CYP) Interactions: CYP enzymes are a superfamily of monooxygenases that play a central role in the phase I metabolism of a vast array of compounds dovemed.com. The metabolism of nitrophenyl compounds by CYPs has been documented. For example, p-nitrophenol is known to be a substrate for CYP2E1, which hydroxylates it to p-nitrocatechol nih.govnih.gov. This suggests that this compound could also be a substrate for CYP enzymes, potentially undergoing hydroxylation on the aromatic ring or oxidation of the aldehyde group. The active site of CYP enzymes involves a heme-iron center that catalyzes oxidation through radical intermediates youtube.com. The specific isoforms involved and the resulting metabolites would depend on the precise fit of the substrate within the enzyme's active site.

Aldehyde Dehydrogenase (ALDH) Interactions: Aldehyde dehydrogenases are critical for the detoxification of both endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids nih.gov. Given its structure, this compound is a probable substrate for ALDH. However, many aldehydes and related compounds can also act as inhibitors of this enzyme family.

Studies on structurally similar compounds provide strong evidence for the potential inhibitory role of this compound. For instance, the hydrolysis of p-nitrophenyl esters by ALDH is inhibited by p-nitrobenzaldehyde, which competes with the substrate for the active site nih.gov. This competitive inhibition suggests that the nitrophenyl moiety is recognized and binds to the active site.

The general mechanism of ALDH inhibition often involves the reaction of the aldehyde with a crucial cysteine residue (Cys302 in many isoforms) in the enzyme's active site nih.gov. This reaction typically forms a reversible thiohemiacetal adduct. If the subsequent hydride transfer step is slow or impaired, the enzyme becomes effectively inhibited. The electron-withdrawing nature of the nitro group in this compound could potentially influence the reactivity of the aldehyde and the stability of the thiohemiacetal intermediate, thereby modulating its inhibitory potency. Some inhibitors can lead to irreversible inactivation of the enzyme epa.gov.

The table below summarizes known interactions of related nitrophenyl compounds and acetaldehydes with metabolic enzymes.

Enzyme FamilyInteracting CompoundType of InteractionObserved Effect/Mechanism
Cytochrome P450 (CYP2E1) p-NitrophenolSubstrateOxidation to p-nitrocatechol. nih.gov Long-term exposure can alter gene expression of the enzyme. nih.gov
Aldehyde Dehydrogenase (ALDH) 4-Nitrophenyl acetateSubstrateThe enzyme catalyzes the formation of acetaldehyde from this substrate in the presence of NADH, indicating the active site accommodates nitrophenyl groups. nih.gov
Aldehyde Dehydrogenase (ALDH) p-NitrobenzaldehydeCompetitive InhibitorInhibits the hydrolysis of p-nitrophenyl pivalate, suggesting competition for the active site. nih.gov
Aldehyde Dehydrogenase (ALDH) Chloral HydrateInhibitorForms a reversible thiohemiacetal with the active site cysteine, impairing the catalytic cycle. nih.gov
Aldehyde Dehydrogenase (ALDH) NitroxylInhibitorCauses time- and concentration-dependent inhibition, potentially leading to reversible or irreversible forms of the inhibited enzyme via interaction with active site thiols. epa.gov

Applications of 2 3 Nitrophenyl Acetaldehyde and Its Derivatives in Advanced Chemical Synthesis

Key Intermediate in Complex Organic Synthesis

2-(3-Nitrophenyl)acetaldehyde serves as a crucial intermediate in a multitude of organic reactions. The presence of both a nitro group, which is a strong electron-withdrawing group, and an aldehyde group, which is susceptible to nucleophilic attack and condensation reactions, allows for a wide range of chemical transformations.

The structural framework of this compound is found within various molecules of interest in the pharmaceutical and agrochemical industries. While direct synthesis pathways for commercial products are often proprietary, the utility of related nitrophenylacetaldehyde isomers as intermediates is well-documented. For instance, 2-(2-nitrophenyl)acetaldehyde (B179001) is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Similarly, derivatives such as 2-(2-Methyl-3-nitrophenyl)acetamide are utilized as reference standards in pharmaceutical quality control. The reactivity of the aldehyde and nitro groups in this compound makes it a plausible precursor for a variety of biologically active compounds. The aldehyde can be converted into other functional groups or used to build larger molecular scaffolds, while the nitro group can be reduced to an amine, which is a key functional group in many pharmaceutical agents.

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. This compound and its derivatives are instrumental in constructing such biologically active frameworks. A significant application is in the synthesis of tetrahydroisoquinoline derivatives. Research has shown that starting materials containing a 3-nitrophenyl group can be used to create new tetrahydroisoquinoline compounds which have been evaluated for their anticancer activities. nih.gov Tetrahydroisoquinolines are a class of compounds with a broad range of pharmacological properties. rsc.orgresearchgate.net

Furthermore, isoxazole (B147169) derivatives, which can be synthesized from aldehydes, are recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. ipindexing.comijcce.ac.ir The potential for this compound to serve as a starting material for these heterocyclic scaffolds highlights its importance in medicinal chemistry.

Table 1: Examples of Biologically Active Scaffolds Derived from Nitrophenyl Precursors

ScaffoldPrecursor TypePotential Biological Activity
Tetrahydroisoquinolines3-Nitrophenyl-containing compoundsAnticancer nih.gov
IsoxazolesAromatic aldehydesAnticancer, Antimicrobial, Anti-inflammatory ipindexing.comijcce.ac.ir
QuinazolinesNitrophenyl derivativesAntileishmanial, Antiviral

The synthesis of tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds, can be effectively achieved using the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org this compound can serve as the aldehyde component in this reaction. For example, new tetrahydroisoquinoline compounds bearing a 3-nitrophenyl group have been synthesized and characterized. nih.gov The general applicability of the Pictet-Spengler reaction provides a direct pathway to complex tetrahydroisoquinoline structures from this compound. rsc.orgrsc.org

For the synthesis of isoxazole derivatives, this compound can be utilized as a key starting material. A common method for isoxazole synthesis involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine (B1172632). ipindexing.com The required chalcone (B49325) can be prepared through an aldol (B89426) condensation between this compound and a suitable ketone. Another versatile route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. organic-chemistry.org The nitrile oxide can be generated in situ from an aldoxime, which in turn is prepared from the corresponding aldehyde, such as this compound. rsc.org The wide array of synthetic methods available for isoxazole synthesis from aldehydes underscores the utility of this compound in accessing this important class of heterocycles. rsc.org

Table 2: Synthetic Pathways to Key Heterocycles from this compound

Target HeterocycleKey ReactionDescription
TetrahydroisoquinolinePictet-Spengler ReactionCondensation of a β-arylethylamine with this compound followed by acid-catalyzed cyclization. wikipedia.org
IsoxazoleChalcone CondensationAldol condensation of this compound with a ketone to form a chalcone, followed by reaction with hydroxylamine. ipindexing.com
IsoxazoleNitrile Oxide CycloadditionConversion of this compound to its oxime, followed by oxidation to a nitrile oxide and cycloaddition with an alkyne. organic-chemistry.orgrsc.org

Utility as a Research Probe for Elucidating Reaction Mechanisms

The distinct reactivity of its functional groups makes this compound and its isomers useful tools for studying chemical reactions and biological processes. The ortho isomer, 2-(2-Nitrophenyl)acetaldehyde, is particularly noted for its use in studying the reactivity of the nitro group. smolecule.com Mechanistic studies, such as the hydrolysis of imine oximes derived from the para isomer, (4-nitro-phenyl)-acetaldehyde, have been conducted to understand the reaction pathways in detail. nih.gov

While specific studies focusing on this compound as a research probe are less common, its structure lends itself to such applications. The aldehyde group can react with specific biological molecules or be used in the development of fluorescent probes. rsc.org For instance, reaction-based probes for detecting aldehydes in living systems have been developed, showcasing the potential of aldehyde-containing molecules in chemical biology. The presence of the nitro group provides an additional spectroscopic handle and can influence the electronic properties of the molecule, making it a potentially useful scaffold for developing new chemical probes to investigate enzymatic activities or reaction mechanisms.

Development of Functional Materials and Compounds

The reactivity of this compound also extends to the synthesis of functional materials and coordination compounds with interesting properties.

Aldehydes readily react with primary amines to form imines (also known as Schiff bases) and with hydroxylamine to form oximes. wikipedia.orgmasterorganicchemistry.com this compound can therefore be converted into a variety of imine and oxime derivatives. These derivatives are not just synthetic intermediates but can also act as ligands for metal ions, forming coordination complexes.

A study on the para isomer, (4-nitro-phenyl)-acetaldehyde, demonstrated the synthesis of a novel imine oxime, (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime. nih.govresearchgate.net This imine oxime was then used to form a palladium(II) complex. nih.gov The study also investigated the hydrolysis mechanism of the imine oxime, providing fundamental insights into its chemical behavior. nih.gov It is expected that this compound would undergo similar reactions to form analogous imine oximes and their corresponding metal complexes. The coordination chemistry of ligands derived from nitrophenyl sources is an active area of research, with metal complexes of such ligands being investigated for their catalytic and biological properties. researchgate.netarcjournals.org

Application in the Synthesis of Corrosion Inhibitors

The functional properties of this compound make it a valuable precursor in the synthesis of advanced corrosion inhibitors. Organic compounds, especially those containing nitrogen (N), sulfur (S), and oxygen (O) heteroatoms, alongside aromatic rings, are widely recognized for their ability to protect metals from corrosion, particularly in acidic environments. imist.maijcsi.proresearchgate.netnih.gov These molecules function by adsorbing onto the metal surface, creating a protective film that impedes the corrosive process. mdpi.commdpi.com The effectiveness of these organic inhibitors is largely attributed to the presence of π-electrons in aromatic rings and the lone pair electrons on the heteroatoms, which act as active centers for adsorption. mdpi.comijcsi.pro

Derivatives of this compound are of particular interest because they incorporate the nitro group (-NO2) and a phenyl ring, which are known to enhance the corrosion inhibition properties of a molecule. researchgate.netresearchgate.net Research has demonstrated that the introduction of a nitro group can improve the inhibitory efficiency of organic compounds. researchgate.net These structural features facilitate strong adsorption onto metal surfaces, effectively blocking the active sites for corrosion. ijcsi.pro

Detailed Research Findings

Recent studies have focused on synthesizing and evaluating specific derivatives of this compound for their anti-corrosion performance. A notable example is the synthesis of 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP), a novel inhibitor designed for the protection of mild steel in aggressive acidic media. researchgate.net

Synthesis and Performance of 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP)

The compound 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP) was synthesized for the purpose of protecting mild steel in a 1 M hydrochloric acid (HCl) environment. The performance of NIP was assessed using various electrochemical techniques, including Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). researchgate.net

The research findings indicated that NIP is a highly effective corrosion inhibitor, achieving a maximum inhibition efficiency of 91.47% at a concentration of 1.00 mM. researchgate.net Potentiodynamic polarization studies classified NIP as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of NIP on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. This adsorption is a mix of physical (electrostatic) and chemical interactions, with a calculated standard free energy of adsorption (ΔG°ads) of -33.76 kJ/mol.

Surface analysis techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) confirmed the formation of a protective layer on the steel. This layer was primarily composed of nitrogen and oxides, confirming the presence and action of the NIP inhibitor on the metal surface. Theoretical calculations using Density Functional Theory (DFT) identified the imidazole (B134444) ring and the heteroatoms (N and O) as the active sites responsible for the strong adsorption and subsequent corrosion inhibition.

Performance of Hydrazine (B178648) Derivatives

Another significant derivative is (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM). This symmetric hydrazine derivative was evaluated for its ability to protect C38 steel in a 1 M HCl solution. mdpi.com Among three tested isomers (ortho, meta, and para-nitrophenyl), the meta-substituted compound, SSBM, demonstrated the highest inhibition efficiency, reaching over 93% at a concentration of 1 mM. mdpi.com Like NIP, the hydrazine derivatives were identified as mixed-type inhibitors with a predominant control over the cathodic reaction. mdpi.com The high performance is attributed to the molecule's ability to adsorb onto the steel surface through its electron-rich sites, such as the aromatic rings and nitrogen atoms. mdpi.com

The table below summarizes the performance data for these derivatives.

Table 1: Performance of this compound Derivatives as Corrosion Inhibitors

Inhibitor Chemical Name Corrosive Medium Metal Max. Inhibition Efficiency (%) Concentration (mM) Reference
NIP 2-(3-nitrophenyl)imidazo[1,2-α]pyridine 1 M HCl Mild Steel 91.47 1.00 researchgate.net

| SSBM | (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | 1 M HCl | C38 Steel | >93 | 1.0 | mdpi.com |

These studies underscore the significant potential of this compound as a foundational molecule for developing high-performance corrosion inhibitors. The strategic incorporation of the 3-nitrophenyl moiety into larger heterocyclic structures leads to compounds that effectively protect steel surfaces in highly corrosive acidic environments. The mechanism relies on the formation of a stable, adsorbed film that acts as a physical barrier to the corrosive medium, with the inhibitor's specific electronic and structural characteristics dictating its high efficiency.

Biological and Pharmacological Research on 2 3 Nitrophenyl Acetaldehyde and Analogues

Broad Biological Activity Profiles of Nitrophenyl Compounds

Nitrophenyl compounds exhibit a diverse spectrum of biological activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects. nih.govresearchgate.net The presence of the nitro group can influence the polarity and electronic properties of the molecule, which in turn affects its interaction with biological targets such as proteins and enzymes. nih.govresearchgate.net This functional group can act as both a pharmacophore, responsible for the desired biological effect, and a toxicophore, contributing to potential toxicity. nih.govresearchgate.net The biological activity is highly dependent on the specific chemical structure of the compound, as even small changes can lead to significant differences in their effects. nih.gov In biological systems, the nitro group can undergo enzymatic reduction, leading to the formation of reactive intermediates that can interact with biomolecules. nih.gov

Nitrophenyl derivatives have been investigated for various therapeutic applications. For example, nitrophenyl-substituted pentenone derivatives have shown potential antimicrobial, antifungal, and anticancer activities. ontosight.ai Additionally, certain nitrophenyl compounds have been identified as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov The versatility of the nitro group makes it a valuable component in the synthesis of new bioactive molecules. nih.govresearchgate.net

Antimicrobial Research Implications

The antimicrobial properties of nitro-containing compounds have been recognized since the discovery of chloramphenicol (B1208) in 1947. nih.gov The nitro group is a crucial feature for the antibacterial activity of many compounds, including derivatives of 5-nitrofurans and 5-nitroimidazoles. nih.gov The mechanism of antimicrobial action often involves the reduction of the nitro group within microbial cells, leading to the generation of toxic intermediates like nitroso and superoxide (B77818) species. nih.gov These reactive species can then damage cellular components, such as DNA, leading to cell death. nih.gov

Several studies have highlighted the potential of nitrophenyl compounds and their analogues as antimicrobial agents. For instance, certain thiazolyl hydrazone derivatives containing a nitrophenyl group have demonstrated anticandidal activity. mdpi.com Similarly, some heterocyclic chalcone (B49325) analogues with a nitrophenyl substituent have shown activity against Staphylococcus aureus. mdpi.com Schiff base metal complexes derived from nitrophenyl compounds have also exhibited significant antibacterial and antifungal properties. niscpr.res.in The development of resistance to existing antimicrobial drugs underscores the importance of exploring new classes of compounds like these nitrophenyl derivatives. nih.gov

Investigations into Cytotoxicity and Anticancer Potential

Nitrophenyl compounds have emerged as a promising class of molecules in anticancer research. Their cytotoxic effects against various cancer cell lines are a key area of investigation, with many studies focusing on their ability to selectively induce apoptosis in tumor cells. nih.govnih.govcas.cn

Mechanisms of Apoptosis Induction and Reactive Oxygen Species Generation

A primary mechanism by which nitrophenyl compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.govcas.cn This is often mediated by the generation of reactive oxygen species (ROS). nih.govnih.govcas.cn Cancer cells, due to their high metabolic rate, often have elevated basal levels of ROS and are more vulnerable to further ROS-induced stress compared to normal cells. nih.govnih.goviiarjournals.org

Several nitrophenyl analogues have been shown to induce apoptosis by increasing intracellular ROS levels. For example, methyl 3-(4-nitrophenyl) propiolate (NPP) has been reported to preferentially induce apoptosis in tumor cells through a process catalyzed by cytochrome P450 enzymes, which leads to ROS production. nih.govnih.govcas.cn Similarly, certain bis-coumarin derivatives with ROS-modulating functional groups have demonstrated selective cytotoxicity towards cancer cells by inducing ROS-mediated apoptosis. researchgate.net The generation of ROS can lead to oxidative damage to critical cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic pathways. nih.gov

Efficacy Studies Against Various Cancer Cell Lines

The cytotoxic and anticancer potential of 2-(3-nitrophenyl)acetaldehyde analogues has been evaluated against a variety of cancer cell lines. These studies often reveal a degree of selectivity, with some compounds being more effective against specific types of cancer.

For instance, a novel anti-cancer compound, methyl 3-(4-nitrophenyl) propiolate (NPP), demonstrated significant selectivity against a range of cancer cell lines, including leukemia, breast, liver, lung, prostate, colon, skin, and cervical cancer cells, while showing less toxicity to normal cells. nih.gov In another study, a series of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives were designed as PD-1/PD-L1 inhibitors and showed potent anticancer efficacy in a Lewis lung carcinoma model. nih.govbohrium.com

The tables below summarize the findings from various studies on the efficacy of nitrophenyl analogues against different cancer cell lines.

Compound/AnalogueCancer Cell Line(s)Key FindingsCitation
Methyl 3-(4-nitrophenyl) propiolate (NPP)Leukemia, Breast, Liver, Lung, Prostate, Colon, Skin, CervicalPreferentially induced apoptosis in tumor cells through P450-catalyzed ROS production. nih.govnih.govcas.cn
o-(Biphenyl-3-ylmethoxy)nitrophenyl derivativesLewis lung carcinoma (LLC)Acted as PD-1/PD-L1 inhibitors with potent in vivo anticancer efficacy. nih.govbohrium.com
3-(2-Nitrophenyl) propionic acid-paclitaxel (NPPA-PTX)KB (oral cancer), MDA-MB-231 (breast cancer)Exhibited significant anti-tumor activity, particularly in hypoxic conditions. oncotarget.com
Thiazolyl hydrazone derivativesMCF-7 (breast cancer)Showed promising anticancer activity with relatively low toxicity to normal cells. mdpi.com
Compound/AnalogueCancer Cell Line(s)Key FindingsCitation
5,6,7,8-Tetrahydro-isoquinolines bearing 2-nitrophenyl groupHEGP2 (liver cancer), HCT116 (colon cancer)Induced apoptosis and cell cycle arrest at the G2/M phase. researchgate.net
3,5-Bis(benzylidene)piperidin-4-ones and N-acyl analogsHSC-2, HSC-4 (oral squamous carcinoma), HL-60 (leukemia)Displayed selective toxicity for malignant cells. researchmap.jp
2-(3-Aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxidesMolt 4/C8, CEM T-lymphocytes, 58 human tumor cell linesInhibited tumor cell growth and reversed multidrug resistance. nih.gov
(Z)-2,3-Diphenylacrylonitrile analogsA549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), HCT15 (colon)Exhibited significant suppressive activities against the growth of all cancer cell lines. researchgate.net

Enzyme Inhibition Studies

Nitrophenyl compounds have been investigated as inhibitors of various enzymes, a property that contributes to their therapeutic potential. nih.gov The nitro group can play a crucial role in the binding of these compounds to the active site of enzymes. nih.gov

One area of focus has been the inhibition of aldose reductase, an enzyme implicated in the development of diabetic complications. nih.gov Certain nitrophenyl derivatives have been identified as a new class of aldose reductase inhibitors, with the nitro group predicted to bind to key residues in the enzyme's active site. nih.gov

Other studies have explored the inhibitory effects of nitrophenyl compounds on different enzymes. For example, p-nitrophenol has been used to study the inhibition of cytochrome P450 isoenzyme P4502E1. nih.gov Additionally, some aryl substituted 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates and their derivatives have shown inhibitory potency towards rat liver microsomal retinoic acid metabolising enzymes. tandfonline.com The ability of these compounds to inhibit specific enzymes highlights their potential for targeted therapeutic interventions.

Molecular Interaction Studies with Biological Systems

Understanding the molecular interactions of nitrophenyl compounds with biological systems is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. nih.govnih.gov These interactions can involve various types of bonding, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. mdpi.com

Docking and molecular dynamics simulations are valuable tools for studying these interactions at the molecular level. nih.gov For instance, such studies have been used to rationalize the structure-activity relationships of nitrophenyl derivatives as aldose reductase inhibitors, supporting the hypothesized binding mode of these compounds within the enzyme's active site. nih.gov

The nitro group itself can significantly influence the electronic properties of the molecule, favoring interactions with specific amino acid residues in proteins. nih.govresearchgate.net In silico studies, such as molecular docking and pharmacokinetic predictions, are increasingly being used to evaluate the potential of nitrophenyl derivatives as therapeutic agents and to optimize their structures for better interaction with biological targets. thieme-connect.comresearchgate.net These computational approaches, combined with experimental data, provide a comprehensive understanding of how these compounds function at the molecular level.

Antioxidant Properties of Nitrophenyl-Group-Containing Heterocycles

The incorporation of a nitrophenyl group into various heterocyclic scaffolds has been a strategy explored in medicinal chemistry to develop compounds with significant antioxidant properties. Research has demonstrated that the presence and position of the nitro group on the phenyl ring can substantially influence the antioxidant capacity of the resulting molecule.

A study on newly synthesized 5,6,7,8-tetrahydroisoquinolines bearing a 3- or 4-nitrophenyl group revealed that most of the tested compounds exhibited high antioxidant activity. nih.govnih.govaun.edu.egresearchgate.net The investigation involved the synthesis of several series of derivatives, including 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones and their subsequent conversion to S-substituted and thieno[2,3-c]isoquinoline derivatives. nih.govnih.govresearchgate.net While the primary focus of this particular study was broad biological evaluation, the consistent observation of high antioxidant potential underscores the importance of the nitrophenyl moiety in this class of compounds. nih.gov

Further research into other heterocyclic systems has provided more specific insights into the structure-activity relationships. For instance, the evaluation of new benzimidazole (B57391) derivatives incorporating thiazolo-pyrazoles and thiazolo-isoxazoles showed that compounds featuring a nitrophenyl group possessed significant antioxidant capabilities. globalresearchonline.net Specifically, compounds designated as 6c and 7c, which contain a p-nitrophenyl substituent, demonstrated antioxidant activity close to that of the standard, ascorbic acid, when tested using DPPH and nitric oxide radical scavenging methods. globalresearchonline.net This suggests that the electron-withdrawing nature of the nitro group contributes favorably to the radical scavenging ability of these benzimidazole-based heterocycles. globalresearchonline.net

Similarly, studies on polyhydroquinolines (PHQs) have shown that derivatives synthesized from 2-nitrobenzaldehyde (B1664092) display better antioxidant activity compared to other analogues. rsc.org The combination of an ortho-nitro group on the aromatic ring with fatty acid chains within the PHQ structure was found to enhance antioxidant potential. rsc.org One of the most active compounds in this series, a fatty 2-substituted PHQ derived from oleyl alcohol and 2-nitrobenzaldehyde, showed antioxidant activity comparable to standards like butylated hydroxytoluene (BHT) and vitamin E. rsc.org

The influence of the nitrophenyl group is also evident in the indolo[1,2-c]quinazoline series. Novel 12-(N-arylmethaniminyl)indolo[1,2-c]quinazoline derivatives were synthesized and evaluated for their antioxidant effects. The results indicated that compounds with a 4-nitrophenyl substituent (4a7) and a 4-chloro-2-nitrophenyl substituent (4a11) were among the most potent antioxidants in the series. jrespharm.com The potent activity is attributed to the presence of these electron-withdrawing groups on the aryl ring attached to the methaniminyl bridge. jrespharm.com

In a different study, a series of 9-(piperazin-1-yl)acridine derivatives were synthesized from 2-[(4-methyl-2-nitrophenyl)amino]benzoic acid and tested for antioxidant activity using the DPPH method. ejbps.com The compound designated CP-05, which is 2-methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine, exhibited significant antioxidant activity, showing a better binding energy in molecular docking studies than the standard α-Tocopherol. ejbps.com

The antioxidant potential of nitrophenyl-containing heterocycles has also been observed in oxadiazole systems. A series of novel imidazopyridine-linked oxadiazolo(3,2-a) pyrimidine (B1678525) derivatives were synthesized, and their antioxidant screening revealed that compounds containing a nitro group (A8) were among the most effective free radical scavengers. chemrevlett.com

The general trend observed across these diverse heterocyclic systems—from isoquinolines and benzimidazoles to quinazolines and acridines—is that the inclusion of a nitrophenyl group is a viable strategy for developing potent antioxidant agents. The electron-withdrawing properties of the nitro group appear to play a crucial role in the radical scavenging mechanisms of these molecules. jrespharm.commdpi.com

Antioxidant Activity of Various Nitrophenyl-Containing Heterocycles

The following table summarizes the antioxidant activity of selected heterocyclic compounds containing a nitrophenyl group, as determined by various in vitro assays.

Compound/SeriesHeterocyclic CoreAntioxidant AssayResult (IC₅₀ or % Inhibition)Reference
6c Benzimidazole-Thiazolo-PyrazoleDPPH0.59 ± 0.4 µg/mL globalresearchonline.net
6c Benzimidazole-Thiazolo-PyrazoleNitric Oxide0.72 ± 0.3 µg/mL globalresearchonline.net
4c Benzimidazole-Thiazolo-PyrazoleDPPH0.76 ± 0.3 µg/mL globalresearchonline.net
4c Benzimidazole-Thiazolo-PyrazoleNitric Oxide0.85 ± 0.2 µg/mL globalresearchonline.net
4a7 (4-nitrophenyl substituent)Indolo[1,2-c]quinazolineDPPH18.78 ± 1.86 µg/mL jrespharm.com
4a7 (4-nitrophenyl substituent)Indolo[1,2-c]quinazolineH₂O₂ Scavenging18.83 ± 2.89 µg/mL jrespharm.com
4a11 (4-chloro-2-nitrophenyl)Indolo[1,2-c]quinazolineDPPH18.64 ± 2.40 µg/mL jrespharm.com
4a11 (4-chloro-2-nitrophenyl)Indolo[1,2-c]quinazolineH₂O₂ Scavenging16.8 ± 3.34 µg/mL jrespharm.com
CP-05 (2-methyl-4-nitro...)AcridineDPPH155.03 nM ejbps.com
Fatty PHQ (from 2-nitrobenzaldehyde)PolyhydroquinolineMultiple AssaysHigh activity, EC₅₀: 2.11–4.69 mM rsc.org
A8 Imidazopyridine-Oxadiazolo-PyrimidineDPPHHighest % scavenging in series chemrevlett.com

Advanced Analytical Methodologies for Characterizing 2 3 Nitrophenyl Acetaldehyde

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating 2-(3-Nitrophenyl)acetaldehyde from reaction mixtures, starting materials, and byproducts. The choice between liquid or gas chromatography is primarily dictated by the sample matrix and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of aldehydes. However, due to the lack of a strong chromophore in many simple aldehydes, direct UV detection can be insensitive. researchgate.net To overcome this, a common and effective strategy is pre-column derivatization. researchgate.net For aldehydes like this compound, the most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). unesp.brprotocols.iowaters.com

The reaction between this compound and DNPH in an acidic medium yields a stable 2,4-dinitrophenylhydrazone derivative. unesp.brwaters.com This new derivative possesses a strong chromophore, making it highly suitable for sensitive UV-Vis detection at wavelengths around 365 nm. unesp.brresearchgate.net The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase consisting of solvents like acetonitrile (B52724) and water. unesp.brwaters.com This methodology allows for accurate quantification and purity assessment of the target aldehyde. unesp.br

Table 1: Typical HPLC Method Parameters for Aldehyde Analysis via DNPH Derivatization

ParameterDescriptionReference
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH) unesp.brprotocols.iowaters.com
Reaction Product This compound-2,4-dinitrophenylhydrazone unesp.brwaters.com
Stationary Phase C18 Reverse-Phase Column unesp.brresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Aqueous Buffer Gradient unesp.brresearchgate.net
Detection UV-Vis Detector unesp.brresearchgate.net
Detection Wavelength ~365 nm unesp.brresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of volatile and semi-volatile organic compounds. rsc.orgekb.eg this compound is amenable to GC-MS analysis, where it is separated from other volatile components in a sample based on its boiling point and interaction with the GC column's stationary phase. nih.govnih.gov For trace analysis in complex matrices, sample introduction techniques like solid-phase microextraction (SPME) can be employed to pre-concentrate the analyte. d-nb.info

Following separation in the gas chromatograph, the compound enters the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. d-nb.inforesearchgate.net While derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve chromatographic performance, direct analysis is also feasible. d-nb.info

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the proton and carbon skeletons of this compound.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the key signals are well-defined. rsc.org The aldehydic proton (-CHO) appears as a characteristic triplet at approximately δ 9.84 ppm. rsc.org The adjacent methylene (B1212753) protons (-CH₂-) resonate as a doublet at δ 3.67 ppm. rsc.org The four protons on the aromatic ring are observed as a series of multiplets in the range of δ 7.62 to 8.27 ppm, consistent with a 1,3-disubstituted benzene (B151609) ring. rsc.org ¹³C NMR spectroscopy would further corroborate the structure, showing distinct signals for the carbonyl carbon, the aliphatic methylene carbon, and the six aromatic carbons, with the carbon atoms attached to the electron-withdrawing nitro group being significantly shifted downfield. rsc.orgrsc.org

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
9.84Triplet (t)Aldehyde proton (CHO) rsc.org
8.25-8.27Multiplet (m)Aromatic proton (Ar-H) rsc.org
8.15-8.18Multiplet (m)Aromatic proton (Ar-H) rsc.org
7.71-7.73Multiplet (m)Aromatic proton (Ar-H) rsc.org
7.62-7.64Multiplet (m)Aromatic proton (Ar-H) rsc.org
3.67Doublet (d)Methylene protons (CH₂) rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. nih.gov For this compound, which has a molecular formula of C₈H₇NO₃, the calculated molecular weight is 165.15 g/mol . nih.gov

Using a hard ionization technique like Electron Impact (EI), the mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 165, confirming its molecular weight. rsc.org The fragmentation pattern provides further structural validation. Aromatic aldehydes are known to fragment via the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.orgmiamioh.edu The observed spectrum for this compound shows significant fragment ions at m/z 137 and 136, which could correspond to the loss of the ethyl group and the entire acetaldehyde (B116499) moiety, respectively. rsc.org The base peak is observed at m/z 90, with other major fragments at m/z 91, 89, and 65, representing various cleavages of the nitrophenyl structure. rsc.org

Table 3: Key EI-MS Fragmentation Data for this compound

m/z (Relative Intensity %)AssignmentReference
165 (22%)Molecular Ion [M]⁺ rsc.org
137 (50%)[M - C₂H₄]⁺ or similar fragment rsc.org
136 (50%)[M - CHO]⁺ or similar fragment rsc.org
120 (27%)Fragment rsc.org
91 (80%)Fragment rsc.org
90 (100%)Base Peak rsc.org
89 (80%)Fragment rsc.org
65 (56%)Fragment rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edu The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

The most diagnostic peaks include a strong stretching vibration for the aldehyde carbonyl group (C=O) typically appearing around 1700–1725 cm⁻¹. evitachem.com The nitro group (NO₂) is identified by two distinct and strong absorption bands: an asymmetric stretching vibration near 1520–1545 cm⁻¹ and a symmetric stretching vibration around 1350–1368 cm⁻¹. rsc.org Additional bands corresponding to aromatic C=C stretching, aromatic C-H stretching, and aliphatic C-H stretching would also be present to complete the spectral profile.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~1725C=O StretchAldehyde evitachem.com
~1545Asymmetric NO₂ StretchNitro rsc.org
~1368Symmetric NO₂ StretchNitro rsc.org
~3100-3000C-H StretchAromatic rsc.org
~2900-2800C-H StretchAldehyde rsc.org

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules like this compound, the most significant transitions are typically π → π* and n → π* transitions.

The chromophores present in this compound—the nitro group (-NO2), the phenyl ring, and the aldehyde group (-CHO)—give rise to characteristic absorption bands in the UV-Vis spectrum. The conjugated system formed by the phenyl ring influences the energy required for these electronic transitions. The nitro group, being an electron-withdrawing group, and the aldehyde group both contain non-bonding electrons (n) and pi (π) electrons, making n → π* and π → π* transitions possible.

Table 1: Expected Electronic Transitions for this compound

Type of TransitionInvolved OrbitalsChromophoreExpected Spectral Region
π → πBonding π to Antibonding πPhenyl ring, C=ONear UV (200-40

Theoretical and Computational Chemistry Studies on 2 3 Nitrophenyl Acetaldehyde

Density Functional Theory (DFT) Applications

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(3-Nitrophenyl)acetaldehyde, DFT could provide significant insights.

Elucidation of Reaction Mechanisms and Transition StatesShould research be conducted, DFT calculations would be instrumental in mapping out potential reaction pathways for this compound. This would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for various reactions, which helps in predicting reaction rates and identifying the most favorable mechanistic pathways. For example, in reactions involving the aldehyde group, DFT could elucidate the transition states for nucleophilic addition or oxidation.

Identification of Reactive Sites and Binding InteractionsDFT is also used to understand the intrinsic reactivity of a molecule by analyzing its electronic properties.

Molecular Electrostatic Potential (MEP) Maps: These maps would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the aldehyde carbon would be expected to be a primary electrophilic site, while the oxygen atom and the nitro group would be nucleophilic centers.

Fukui Functions: These calculations would provide a quantitative measure of the reactivity at different atomic sites, predicting where the molecule is most likely to undergo electrophilic, nucleophilic, or radical attack.

Binding Interactions: DFT could model how this compound interacts with other molecules, such as catalysts or biological receptors, by calculating binding energies and analyzing non-covalent interactions like hydrogen bonds and van der Waals forces.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of adsorption, MC simulations could be used to study the interaction of this compound with a surface. This would typically involve:

Defining a simulation box containing a surface (e.g., activated carbon, a metal oxide, or a polymer) and molecules of this compound.

Using a force field to describe the interactions between the atoms.

Running simulations to find the most stable adsorption configurations and to calculate thermodynamic properties like the adsorption energy and isosteric heat of adsorption. This would reveal how strongly the molecule binds to the surface and at which orientations.

Predictive Modeling of Molecular Properties and Reactivity

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, uses a molecule's structure to predict its properties and reactivity.

Descriptor Calculation: The first step would be to calculate a set of molecular descriptors for this compound. These can include constitutional, topological, geometric, and quantum-chemical parameters.

Model Application: These descriptors would then be fed into pre-existing or newly developed models that have been trained on large datasets of compounds with known properties. Such models could predict various endpoints, including solubility, toxicity, metabolic stability, and reaction outcomes in specific chemical transformations.

Although specific data tables and detailed research findings for this compound are absent, the framework outlined above describes the standard and powerful computational approaches that chemists would employ to investigate this compound.

Future Research Directions and Unaddressed Challenges Pertaining to 2 3 Nitrophenyl Acetaldehyde

Development of Eco-Friendly and Atom-Economical Synthetic Pathways

The current synthetic routes to 2-(3-Nitrophenyl)acetaldehyde are not well-documented in publicly accessible literature, and the existing general methods for the synthesis of related compounds often rely on classical nitration and oxidation reactions. These conventional methods are frequently associated with the use of harsh reagents, generation of significant waste, and low atom economy, principles that are misaligned with the modern tenets of green chemistry. jocpr.comprimescholars.comrsc.org Future research must prioritize the development of synthetic pathways that are both environmentally benign and efficient.

A significant challenge lies in devising synthetic strategies that minimize waste and maximize the incorporation of all reactant atoms into the final product. jocpr.comprimescholars.com Methodologies such as catalytic C-H activation, direct functionalization of aromatic rings using greener nitrating agents, and the use of renewable starting materials should be explored. uno.educmu.eduosaka-u.ac.jp The principles of atom economy suggest that addition reactions are ideal, and researchers should aim to design syntheses that favor these transformations. rsc.org

The exploration of biocatalytic routes presents a particularly promising, yet unaddressed, avenue for the synthesis of this compound. researchgate.netacs.orgunileon.es The use of enzymes or whole-cell systems could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. researchgate.netacs.org Future investigations should focus on identifying or engineering enzymes, such as oxidases or dehydrogenases, that can catalyze the formation of the acetaldehyde (B116499) moiety on the 3-nitrophenyl scaffold under mild, aqueous conditions. researchgate.net

Green Synthesis Approach Potential Advantages Key Research Challenges
Catalytic C-H Functionalization Direct synthesis from simpler precursors, reduced number of steps.Development of selective and robust catalysts for the 3-position.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. researchgate.netacs.orgIdentification or engineering of suitable enzymes, overcoming potential substrate/product inhibition. elsevierpure.com
Flow Chemistry Improved safety, scalability, and process control.Optimization of reaction conditions for continuous production.
Use of Green Solvents Reduced environmental impact and potential for easier product isolation. iwu.eduScreening for suitable and effective green solvents for the specific reactions.

In-depth Elucidation of Structure-Activity Relationships in Biological Contexts

The biological activities of this compound and its derivatives are largely unexplored. While nitroaromatic compounds are known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic properties, the specific structure-activity relationships (SARs) for this particular isomer are yet to be determined. researchgate.netnih.gov The position of the nitro group on the phenyl ring is known to significantly influence biological activity in related compounds, highlighting the need for specific studies on the 3-nitro isomer. mdpi.com

A primary challenge is the systematic synthesis of a library of this compound derivatives with modifications to both the aromatic ring and the acetaldehyde side chain. These derivatives would then need to be screened against a diverse panel of biological targets to identify potential therapeutic applications.

Future research should focus on establishing clear correlations between the structural features of these molecules and their biological activities. For instance, investigating the impact of substituents on the phenyl ring on parameters like lipophilicity and electronic properties could provide valuable insights into their mechanism of action. mdpi.com It is known that for some nitroaromatic compounds, there is no linear correlation between lipophilicity and activity, suggesting that other factors play a crucial role. mdpi.com The nitro group itself can act as both a pharmacophore and a toxicophore, and understanding this duality is critical for the development of safe and effective therapeutic agents. nih.gov

Structural Modification Potential Impact on Biological Activity Rationale
Substitution on the Phenyl Ring Altered potency, selectivity, and pharmacokinetic properties. nbinno.comModification of electronic and steric properties influencing target binding.
Modification of the Acetaldehyde Moiety Changes in reactivity and interaction with biological nucleophiles.The aldehyde group is a key functional group for potential covalent interactions.
Introduction of Chiral Centers Enantioselective biological activity.Biological systems are chiral and often interact differently with stereoisomers.
Variation of the Nitro Group Position Significant changes in the biological activity profile. mdpi.comThe electronic and steric environment of the nitro group is critical for its interactions. nih.gov

Exploration of Novel Applications in Materials Science and Catalysis

The potential of this compound in the fields of materials science and catalysis remains an untapped area of research. The presence of both a reactive aldehyde group and an electron-withdrawing nitro group suggests that this compound could serve as a versatile building block for the synthesis of functional materials and novel catalysts.

One of the main challenges is the conceptualization and synthesis of polymers, dyes, or other functional materials derived from this compound. The aldehyde functionality can be utilized in condensation reactions to form Schiff bases or other polymeric structures. The nitro group can be used to tune the electronic properties of these materials or can be reduced to an amino group for further functionalization.

Future research should explore the incorporation of this compound into polymer backbones to create materials with interesting optical, electronic, or thermal properties. For example, polymers containing the nitrophenyl moiety may exhibit nonlinear optical properties. Furthermore, the compound could be used as a precursor for the synthesis of ligands for metal complexes, which could then be investigated for their catalytic activity in various organic transformations. The development of new catalysts is an ongoing endeavor in the quest for more efficient and environmentally friendly chemical processes. cmu.edumdpi.comblazingprojects.com

Potential Application Area Key Features of this compound Future Research Focus
Functional Polymers Reactive aldehyde group for polymerization, nitro group for tuning electronic properties.Synthesis and characterization of polymers for applications in electronics and optics.
Organic Dyes Chromophoric nitrophenyl group.Development of novel dyes with specific absorption and emission properties.
Ligand Synthesis for Catalysis Potential for coordination to metal centers through the aldehyde or a derivatized group.Design and synthesis of metal complexes and evaluation of their catalytic performance.
Precursor for Heterocyclic Synthesis Versatile starting material for the construction of various heterocyclic rings. mdpi.comDevelopment of synthetic routes to novel heterocyclic compounds with potential biological or material applications.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research and accelerating the discovery process. purdue.edu However, there is a lack of specific computational studies focused on this compound.

A significant challenge is the development of accurate and reliable quantitative structure-activity relationship (QSAR) models specifically for this compound and its derivatives. nih.govnih.govqsardb.org Such models are essential for predicting the biological activity or toxicity of new, unsynthesized compounds, thus prioritizing synthetic efforts. mdpi.com Building robust QSAR models requires a sufficiently large and diverse dataset of compounds with experimentally determined activities, which is currently unavailable for this class of molecules. u-strasbg.fr

Future research should involve the use of quantum chemical calculations to understand the electronic structure, reactivity, and spectroscopic properties of this compound. These theoretical insights can aid in the interpretation of experimental data and the design of new experiments. Furthermore, as experimental data becomes available, machine learning and other advanced statistical methods should be employed to develop predictive QSAR models. mdpi.com These models can then be used for the virtual screening of large compound libraries to identify new derivatives with desired properties, ultimately accelerating the discovery of new applications for this versatile chemical scaffold.

Computational Method Application to this compound Anticipated Outcome
Quantum Chemistry (e.g., DFT) Calculation of electronic structure, molecular orbitals, and reaction mechanisms. purdue.eduUnderstanding of reactivity, spectroscopic properties, and potential reaction pathways.
QSAR Modeling Prediction of biological activity and toxicity based on molecular descriptors. nih.govnih.govqsardb.orgmdpi.comRational design of new derivatives with improved activity and reduced toxicity.
Molecular Docking Simulation of the binding of derivatives to biological targets.Identification of potential protein targets and elucidation of binding modes.
Molecular Dynamics Simulations Study of the conformational dynamics and stability of the molecule and its complexes.Insight into the behavior of the molecule in different environments and its interaction with other molecules over time.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-(3-Nitrophenyl)acetaldehyde?

  • Answer : The Henry Reaction is a foundational method, involving the condensation of 3-nitrobenzaldehyde with nitromethane in the presence of a base (e.g., NaOH). Subsequent oxidation or reduction steps may refine the product . Alternative pathways include catalytic hydrogenation of nitro groups or Friedel-Crafts acylation using acetyl chloride derivatives. Purity is typically verified via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify structural features, such as the aldehyde proton (~9-10 ppm) and nitro-group aromatic protons.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 195.05) and fragmentation patterns.
  • IR Spectroscopy : Key peaks include C=O (aldehyde, ~1720 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}) .

Q. How does the nitro group influence the compound’s stability under varying conditions?

  • Answer : The electron-withdrawing nitro group enhances susceptibility to hydrolysis under acidic/basic conditions. Thermal decomposition above 150°C releases toxic NOx_x fumes, necessitating inert atmospheres for high-temperature studies . Storage recommendations include desiccated, low-temperature environments to prevent aldol condensation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Contradictions often arise from impurity profiles or assay variability. Mitigation strategies include:

  • Standardized Assays : Use receptor-binding studies (e.g., fluorescence polarization for enzyme inhibition) .
  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Orthogonal Validation : Cross-verify results with cellular viability assays (e.g., MTT) .

Q. What experimental designs are optimal for studying enantioselective synthesis of this compound?

  • Answer : Chiral catalysts (e.g., Jacobsen’s thiourea) enable asymmetric Henry Reactions. Key parameters:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity.
  • Temperature : Lower temperatures (0–5°C) favor kinetic control.
  • Analysis : Chiral HPLC or circular dichroism confirms enantiomeric excess (>95% ee) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Answer : Density Functional Theory (DFT) simulations model transition states and charge distribution. For example:

  • NBO Analysis : Quantifies electron delocalization from the nitro group to the aldehyde.
  • MD Simulations : Predicts solvent effects on reaction pathways (e.g., aqueous vs. toluene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.